molecular formula C20H27N B117879 all-trans-Retinonitrile CAS No. 20638-88-4

all-trans-Retinonitrile

Cat. No.: B117879
CAS No.: 20638-88-4
M. Wt: 281.4 g/mol
InChI Key: LKTQCZNCSHAYSX-OVSJKPMPSA-N
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Description

All-trans-Retinonitrile, also known as (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2,4,6,8-nonatetraenenitrile, is a derivative of vitamin A. This compound is a nitrile form of all-trans-retinoic acid, which is a metabolite of vitamin A. This compound is known for its role in various biological processes, including vision, immune function, and cellular differentiation.

Scientific Research Applications

All-trans-Retinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various retinoids and related compounds.

    Biology: It is studied for its role in cellular differentiation and development.

    Medicine: It is investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.

    Industry: It is used in the production of cosmetics and pharmaceuticals due to its stability and bioactivity.

Future Directions

While specific future directions for all-trans-Retinonitrile are not mentioned in the search results, research on related compounds such as all-trans retinoic acid (ATRA) suggests potential applications in cancer treatment . ATRA has been shown to have antitumor activity in carcinoma of different histotypes . Future research may explore the potential of this compound in similar applications.

Mechanism of Action

Target of Action

All-trans-Retinonitrile, also known as all-trans-retinoic acid (ATRA), is a naturally occurring derivative of vitamin A (retinol) . It primarily targets nuclear receptors to regulate epithelial cell growth and differentiation . ATRA also regulates the transcription of target genes by interacting with nuclear receptors bonded to retinoic acid response elements (RAREs) .

Mode of Action

ATRA interacts with its targets and brings about changes in the cellular environment. It exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been shown to promote the differentiation of naïve T and B cells and perform diverse functions in the presence of different cytokines .

Biochemical Pathways

ATRA affects multiple biochemical pathways. It is an oxidation product in the physiological pathway of vitamin A metabolism . It has been shown to promote the differentiation of naïve T and B cells and perform diverse functions in the presence of different cytokines . In addition, ATRA promotes the expression of the enzyme retinal dehydrogenase (RALDH) on dendritic cells, which in turn strengthens the ability to synthesize RA .

Pharmacokinetics

The pharmacokinetics of ATRA involves its absorption, distribution, metabolism, and excretion (ADME). It is transported in plasma in a 1:1 complex with retinol-binding protein (RBP). In human circulation, ATRA is normally found at very low concentrations, approximately 4 to 14 nmol/L . The major difference between isotretinoin and etretinate, two other retinoic acid analogues, is the much longer elimination half-life (120 days) of etretinate following long-term administration .

Result of Action

The molecular and cellular effects of ATRA’s action are diverse. It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles . It is given orally to treat acute promyelocytic leukemia and topically to treat skin conditions such as acne .

Action Environment

The action, efficacy, and stability of ATRA can be influenced by various environmental factors. For instance, due to the insolubility of RA, proper formulation design can maximize its ability to improve immune responses for vaccines . Moreover, ATRA’s activity can be influenced by the immune system and the tumor microenvironment .

Biochemical Analysis

Biochemical Properties

All-trans-Retinonitrile plays a pivotal role in biochemical reactions, particularly in the metabolism of retinoids. It interacts with several enzymes, including retinol dehydrogenase and aldehyde dehydrogenase, which are involved in the conversion of retinol to retinal and subsequently to retinoic acid . These interactions are essential for the regulation of gene expression and cellular differentiation. Additionally, this compound binds to retinoic acid receptors, influencing various signaling pathways .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to promote the differentiation of immune cells, such as T and B cells, and enhance their function . Moreover, this compound affects the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular proliferation and survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nuclear receptors, particularly retinoic acid receptors (RARs). Upon binding to these receptors, this compound forms a complex that regulates the transcription of target genes by interacting with retinoic acid response elements (RAREs) in the DNA . This process leads to changes in gene expression, enzyme activation or inhibition, and subsequent cellular responses. Additionally, this compound can modulate the activity of various signaling molecules, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its stability and degradation are influenced by factors such as light and temperature . Over time, this compound can undergo isomerization, leading to changes in its biological activity. Long-term exposure to this compound has been observed to affect cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to promote cellular differentiation and enhance immune responses . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and teratogenicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to retinoid metabolism. It is metabolized by enzymes such as cytochrome P450, which convert it to biologically active metabolites like retinoic acid . These metabolites play crucial roles in regulating cellular processes, including differentiation, proliferation, and apoptosis. The interaction of this compound with these metabolic pathways can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, cellular retinoic acid-binding proteins (CRABPs) facilitate the intracellular transport of this compound to its target sites . Additionally, this compound can be distributed to various tissues, including the liver, where it is stored and metabolized . Its localization and accumulation within cells are critical for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its function. It is primarily localized in the nucleus, where it interacts with nuclear receptors to regulate gene expression . Additionally, this compound can be found in other cellular compartments, such as the cytoplasm and endoplasmic reticulum, where it may influence other cellular processes . The subcellular localization of this compound is directed by targeting signals and post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of all-trans-Retinonitrile typically involves the conversion of all-trans-retinal to this compound. One common method involves the reaction of all-trans-retinal with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This oxime is then dehydrated using a dehydrating agent like phosphorus pentachloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

All-trans-Retinonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form all-trans-retinoic acid.

    Reduction: It can be reduced to form all-trans-retinol.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: All-trans-retinoic acid.

    Reduction: All-trans-retinol.

    Substitution: Various substituted retinoids depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    All-trans-retinoic acid: A metabolite of vitamin A with similar biological activities.

    All-trans-retinol: The alcohol form of vitamin A, involved in vision and cellular growth.

    All-trans-retinal: The aldehyde form of vitamin A, essential for vision.

Uniqueness

All-trans-Retinonitrile is unique due to its nitrile functional group, which imparts different chemical reactivity compared to other retinoids. This unique reactivity makes it a valuable intermediate in the synthesis of various retinoid derivatives and allows for the exploration of novel therapeutic applications.

Properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTQCZNCSHAYSX-OVSJKPMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C#N)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431651
Record name all-trans-Retinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20638-88-4
Record name all-trans-Retinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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